4-Guanidinobenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-(diaminomethylideneamino)benzamide |
InChI |
InChI=1S/C8H10N4O/c9-7(13)5-1-3-6(4-2-5)12-8(10)11/h1-4H,(H2,9,13)(H4,10,11,12) |
InChI Key |
KILXQBIEMYMRQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Guanidinobenzamide and Its Analogues
Classical Synthetic Routes to the 4-Guanidinobenzamide Scaffold
Classical approaches to synthesizing the this compound core structure typically involve the functionalization of a pre-existing benzamide (B126) framework or the construction of the benzamide from simpler intermediates.
Synthesis via 4-Aminobenzamide (B1265587) Precursors
A common and straightforward method for synthesizing this compound involves the reaction of 4-aminobenzamide with a suitable guanidinylating agent. This approach leverages the presence of the amino group at the para position of the benzamide scaffold for the introduction of the guanidine (B92328) moiety.
One reported method utilizes the reaction of 4-aminobenzamide with cyanamide (B42294) under acidic conditions. For instance, a procedure describes the reaction of 4-aminobenzamide with a 50% aqueous solution of cyanamide at elevated temperatures (80-100 °C) for an extended period (6-20 hours) while maintaining an acidic pH of 3-4 with concentrated hydrochloric acid or other acids like nitric acid or sulfuric acid. google.comgoogle.com After the reaction, the product can be isolated by adding sodium chloride, cooling, adjusting the pH to weakly alkaline with aqueous sodium hydroxide, filtration, and drying. google.comgoogle.com This method has been reported to yield this compound in high yields, ranging from 90.9% to 95%. google.comgoogle.com
This route is considered advantageous due to the low cost and relatively low toxicity of 4-aminobenzamide as a starting material compared to other potential precursors. google.com
An example of reported yields and conditions for this method is presented in the table below:
| Starting Material | Guanidinylating Agent | Acid Catalyst | Temperature (°C) | Time (h) | pH | Reported Yield (%) |
| 4-Aminobenzamide | 50% Aqueous Cyanamide | Concentrated HCl | 80-100 | 6-20 | 3-4 | 95 |
| 4-Aminobenzamide | 50% Aqueous Cyanamide | Nitric Acid | 100 | 12 | 3-4 | 94 |
| 4-Aminobenzamide | 50% Aqueous Cyanamide | Phosphoric Acid | 100 | 12 | 3-4 | 90.9 |
| 4-Aminobenzamide | 50% Aqueous Cyanamide | Sulfuric Acid | 100 | 12 | 3-4 | 91.9 |
Synthesis via Nitrile or Carboxylic Acid Intermediates
While direct synthesis from 4-aminobenzamide is prevalent, alternative routes may involve converting a nitrile or carboxylic acid functional group at the para position of a benzamide or a related benzene (B151609) derivative into the guanidine moiety.
One could potentially envision a route starting from 4-cyanobenzamide (B1359955), where the nitrile group is transformed into a guanidine. Although specific detailed procedures for the synthesis of this compound directly from 4-cyanobenzamide were not extensively detailed in the search results, the conversion of nitriles to guanidines is a known transformation in organic chemistry, often involving the formation of an intermediate such as an imidate followed by reaction with guanidine or a guanidine equivalent.
Another potential approach could involve starting from a 4-carboxybenzamide derivative or a related benzoic acid derivative, where the carboxylic acid group is modified or functionalized to introduce the guanidine structure. However, specific classical routes detailing the synthesis of the this compound scaffold directly from such carboxylic acid intermediates were not prominently found in the initial search results.
Related synthetic strategies in the literature involve the synthesis of other guanidine-containing compounds from carboxylic acid or ester precursors. For example, the synthesis of 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate, a related guanidine compound, was reported to involve the condensation of 3-amino-4-methyl benzoic acid ethyl ester with cyanamide followed by treatment with ammonium (B1175870) nitrate. asianpubs.org This suggests that similar strategies involving reaction with cyanamide or other guanidinylating agents could potentially be explored for carboxylic acid or ester intermediates in the context of this compound synthesis.
Advanced Synthetic Strategies for this compound Derivatization
Beyond classical solution-phase methods for the core scaffold, advanced strategies are employed for the synthesis of this compound analogues, often focusing on efficiency, parallel synthesis, and sustainability.
Catalytic Approaches in this compound Synthesis
Catalytic methods can offer advantages in terms of reaction rate, selectivity, and milder reaction conditions compared to stoichiometric reagents. While the direct catalytic synthesis of the core this compound scaffold was not a primary focus of the search results, catalytic approaches are widely used in the synthesis of guanidine derivatives and related compounds.
Catalysis can be applied in various steps, such as the formation of the guanidine functional group or the coupling of different molecular fragments to form substituted benzamide or guanidine structures. For instance, catalytic methods have been developed for the synthesis of various nitrogen-containing heterocycles and the formation of C-N bonds, which could be relevant for the synthesis of this compound analogues. mdpi.comnih.govresearchgate.net The use of catalysts, including metal catalysts and organocatalysts, is an active area of research in organic synthesis aimed at developing more efficient and environmentally friendly processes. mdpi.comnih.govmdpi.com
Research into catalytic guanidinylation reactions, which directly introduce the guanidine group, could potentially lead to more efficient routes to this compound and its analogues.
Solid-Phase Synthesis of this compound Analogues
Solid-phase synthesis (SPPS), a technique where the growing product molecule is attached to an insoluble support, is particularly useful for the parallel synthesis of libraries of analogues. While most commonly associated with peptide synthesis, the principles of solid-phase synthesis can be applied to the synthesis of other small molecules, including substituted benzamides and guanidines. chem-soc.sichapman.edunih.govmdpi.comatdbio.com
In solid-phase synthesis, the starting material or a precursor is typically anchored to a resin. Reagents are then added in solution, and excess reagents and by-products are removed by washing the resin. This iterative process allows for the sequential addition of building blocks and functional groups. chapman.eduatdbio.com For the synthesis of this compound analogues, a solid support could be functionalized with a precursor to the benzamide or guanidine part of the molecule. Various protecting groups and coupling reagents are employed to ensure efficient and selective reactions on the solid support. nih.govmdpi.com
Solid-phase synthesis can facilitate the creation of diverse libraries of this compound analogues by varying the building blocks introduced in each step. This is particularly valuable in drug discovery and optimization efforts. escholarship.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. yale.edusigmaaldrich.comresolvemass.ca Applying these principles to the synthesis of this compound and its analogues involves considering factors such as atom economy, the use of safer solvents, energy efficiency, and the reduction of waste. yale.edusigmaaldrich.comresolvemass.caacs.org
For example, the classical synthesis using 4-aminobenzamide and cyanamide in water under controlled pH conditions can be considered relatively green compared to methods requiring harsh reagents or large amounts of organic solvents. google.comgoogle.com
Efforts in green chemistry related to synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste. yale.edusigmaaldrich.comacs.org
Safer Solvents and Auxiliaries: Using environmentally benign solvents or eliminating the need for solvents altogether. yale.edusigmaaldrich.comresolvemass.ca Water, supercritical CO2, and ionic liquids are examples of greener solvent alternatives being explored in various syntheses. mdpi.comresolvemass.ca
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. yale.edusigmaaldrich.comacs.org
Catalysis: Utilizing catalytic reagents, which are often more selective and efficient than stoichiometric reagents, reducing the amount of reagents needed and the waste generated. yale.edusigmaaldrich.comacs.org
Reducing Derivatives: Minimizing or avoiding the use of protecting groups, which require additional steps and reagents for their introduction and removal, generating waste. yale.edusigmaaldrich.comacs.org
Implementing green chemistry principles in the synthesis of this compound analogues can lead to more sustainable and environmentally friendly manufacturing processes.
Functionalization and Derivatization of this compound
The presence of the benzamide and guanidine moieties in this compound provides multiple sites for chemical modification, allowing for the synthesis of derivatives with altered properties.
Modifications at the Benzamide Moiety
The benzamide portion of this compound can undergo various transformations. Modifications can be introduced to the aromatic ring or the amide group. Electrophilic aromatic substitution reactions on the phenyl ring are possible, depending on the presence of activating or deactivating groups. The amide group can be modified through reactions such as alkylation or acylation of the nitrogen atom, or modification of the carbonyl group. While specific examples of these modifications directly on this compound are not extensively detailed in the provided context, general synthetic strategies for modifying benzamide structures are well-established in organic chemistry literature. For instance, the amide nitrogen can be a nucleophilic site for alkylation or acylation reactions.
Modifications at the Guanidine Moiety
The guanidine group is a highly basic and nucleophilic functional group, offering several possibilities for derivatization. The nitrogen atoms of the guanidine can be alkylated or acylated. The guanidine moiety can also participate in reactions with electrophiles. Research on the synthesis of various guanidine compounds highlights methods for their functionalization, including guanylation of amines using different reagents. organic-chemistry.org While direct examples of modifying the guanidine in this compound are not explicitly provided, the general reactivity of the guanidine functional group suggests potential modifications such as the formation of substituted guanidines or the introduction of linkers for conjugation.
Introduction of Reporter Groups to this compound
The introduction of reporter groups, such as fluorescent tags or biotin (B1667282), to this compound allows for its detection, visualization, or immobilization, which is valuable in biological and chemical assays. Reporter groups can be attached to this compound through reactive functional groups present on either the benzamide or the guanidine moiety.
Fluorescent labeling, for example, typically involves conjugating a fluorescent dye to a target molecule. Reactive fluorescent dyes often contain functional groups like succinimidyl esters, which can react with amine groups to form stable amide linkages. uspto.gov The primary amine functionalities within the guanidine group of this compound could potentially serve as attachment points for such fluorescent labels. researchgate.netresearchgate.net
Biotinylation, the process of attaching biotin to a molecule, is another common method for introducing a reporter group. Biotinylated compounds can be detected using streptavidin conjugates. Similar to fluorescent labeling, biotinylation reagents often target amine groups. google.comebi.ac.uk The guanidine group, with its amine-like character, could be a site for biotin attachment.
Studies involving the functionalization of polymers with terminal p-guanidinobenzamide moieties demonstrate the feasibility of attaching this compound to larger structures, which can then be further modified or used as delivery vehicles. researchgate.netresearchgate.net This suggests that linkers can be introduced to this compound to facilitate conjugation with various reporter groups or biomolecules.
The specific method for introducing a reporter group would depend on the nature of the reporter molecule and the desired linkage, utilizing the reactive sites available on the this compound structure.
Molecular Interactions and Pharmacological Mechanisms of 4 Guanidinobenzamide
Enzymatic Inhibition and Activation by 4-Guanidinobenzamide
This compound and its derivatives are recognized primarily for their role as inhibitors of a specific class of enzymes known as serine proteases. The mechanism of action is rooted in the structural characteristics of the molecule, particularly the guanidinium (B1211019) group, which acts as a mimic for the side chains of arginine and lysine (B10760008). This allows the compound to interact with the active sites of proteases that preferentially cleave peptide bonds following these basic amino acids.
Serine proteases are a ubiquitous family of enzymes characterized by a highly conserved catalytic triad, including a critical serine residue in the active site. researchgate.net These enzymes are involved in a multitude of physiological processes, from digestion to blood coagulation. researchgate.net Small molecule inhibitors, such as those derived from benzamidine (B55565) and guanidinobenzamide, are crucial tools for studying these processes and represent foundational structures for therapeutic development.
Trypsin-like serine proteases are defined by their specificity for cleaving peptide chains at the carboxyl side of lysine or arginine residues. The inhibitory action of this compound against these enzymes is a direct consequence of its chemical structure. The positively charged guanidinium group of the inhibitor mimics the side chains of arginine and lysine, allowing it to fit into the S1 specificity pocket of the enzyme's active site. This pocket in trypsin-like enzymes typically contains a negatively charged aspartic acid residue at its base, which forms a salt bridge with the positively charged group of the substrate or inhibitor.
Research on the closely related compound, benzamidine, demonstrates a competitive inhibition mechanism against trypsin-like proteases. researchgate.net This indicates that the inhibitor directly competes with the natural substrate for binding to the active site. The affinity of this interaction can be potent; for instance, some protein-based trypsin inhibitors form complexes with extremely low dissociation constants (Ki). cerealsgrains.org While specific Ki values for this compound are not widely documented in the reviewed literature, the Ki for benzamidine with a trypsin-like protease from Anticarsia gemmatalis has been reported as 11.2 µM, providing a reference for the inhibitory potential of this structural class. researchgate.net
Thrombin and plasmin are two critical serine proteases involved in the tightly regulated processes of blood coagulation and fibrinolysis, respectively. Thrombin is the final enzyme in the coagulation cascade, responsible for converting soluble fibrinogen into insoluble fibrin (B1330869) strands to form a clot. coachrom.com Conversely, plasmin is the primary enzyme of the fibrinolytic system, responsible for degrading fibrin clots to restore blood flow. nih.gov
Derivatives of this compound have been shown to inhibit both thrombin and plasmin. Early studies revealed that benzyl (B1604629) 4-guanidinobenzoate causes the inhibition of trypsin, plasmin, and thrombin through the acylation of the active site serine residue. nih.gov Another ester derivative, [4-(2-succinimidoethylthio)phenyl 4-guanidinobenzoate]methanesulfonate, was also found to inhibit trypsin, thrombin, and kallikrein, with its most potent activity directed towards trypsin. nih.gov The mechanism for these ester derivatives involves acting as a "quasi-substrate," leading to the formation of a stable acyl-enzyme complex that effectively inactivates the enzyme. nih.gov The potency of such inhibitors can vary significantly; for example, a non-competitive thrombin inhibitor isolated from Moringa oleifera seeds was reported to have an inhibition constant (Ki) of 0.435 µM. researchgate.net
The inhibitory activity of guanidinobenzamide-based structures extends to other serine proteases beyond trypsin, thrombin, and plasmin. The urokinase-type plasminogen activator (uPA) is a serine protease that plays a role in fibrinolysis and tissue remodeling and is a target for related inhibitors. nih.govresearchgate.net Cathepsin G, a serine protease found in neutrophils, is another relevant target. plos.org While direct inhibition data for this compound against these specific enzymes is limited, studies on derivatives provide insight. For instance, a synthetic peptide incorporating 4-guanidyl-L-phenylalanine, a residue structurally related to this compound, proved to be an extremely potent inhibitor of Cathepsin G, with a reported Ki value in the nanomolar range. coachrom.com This highlights the potential for the this compound scaffold to be adapted to target a wider array of serine proteases with high affinity and selectivity.
A review of the available scientific literature did not yield significant research findings concerning the interaction of this compound with non-serine protease enzymes, such as metalloproteases, cysteine proteases, or aspartic proteases. The research focus for this compound and its close analogs has been overwhelmingly directed towards its role as a serine protease inhibitor, owing to the specific molecular recognition between the guanidinium group and the S1 pocket of trypsin-like enzymes.
Kinetic studies are essential for elucidating the mechanism and potency of enzyme inhibitors. For inhibitors related to this compound, the primary mechanism involves interaction with the enzyme's active site. Guanidinobenzoate esters, for example, act as active-site-directed irreversible inhibitors or "quasi-substrates". nih.gov They undergo the initial steps of the catalytic mechanism, forming a covalent acyl-enzyme intermediate that is significantly more stable and slower to hydrolyze than the intermediate formed with a true substrate. nih.govnih.gov This effectively sequesters the enzyme in an inactive state.
For non-ester analogs like benzamidine, the inhibition is typically competitive and reversible, where the inhibitor binds to the active site but does not form a covalent bond. researchgate.net The potency of these interactions is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. Lower Ki values indicate higher potency. Although a specific Ki for this compound was not found in the reviewed literature, data for closely related compounds illustrate the range of potencies achieved by this structural class against various serine proteases.
Interactive Data Table: Inhibition Constants of this compound Analogs against Serine Proteases
| Compound | Target Enzyme | Inhibition Constant (K_i) | Inhibition Type | Source |
| Benzamidine | Trypsin-like Protease (A. gemmatalis) | 11.2 µM | Competitive | researchgate.net |
| Benzyl 4-guanidinobenzoate | Trypsin, Plasmin, Thrombin | Not specified (Acylation) | Irreversible (Acylation) | nih.gov |
| [4-(2-succinimidoethylthio)phenyl 4-guanidinobenzoate]methanesulfonate | Trypsin, Thrombin, Kallikrein | Not specified (Acylation) | Irreversible (Acylation) | nih.gov |
| Thrombin Inhibitor (M. oleifera) | Thrombin | 0.435 µM | Non-competitive | researchgate.net |
| Peptide with 4-guanidyl-L-phenylalanine | Cathepsin G | 1.6 nM | Not specified | coachrom.com |
Serine Protease Inhibition Profiles of this compound
Receptor Binding and Ligand-Target Recognition by this compound
The recognition and binding of a ligand to its molecular target are foundational to its pharmacological effect. This section reviews the available scientific literature regarding the interaction of this compound with major receptor families.
G-protein coupled receptors (GPCRs) are a vast family of transmembrane receptors that play a crucial role in cellular signaling. Upon ligand binding, GPCRs activate intracellular G-proteins, initiating a cascade of downstream effects. Extensive searches of the current scientific literature did not yield specific studies detailing the direct interaction of this compound with any G-protein coupled receptors. While the guanidinium group is a common motif in various synthetic ligands, dedicated research on this compound's activity as a GPCR ligand is not presently available.
Ion channels are pore-forming membrane proteins that regulate the flow of ions across cellular membranes, critical for processes like nerve impulse transmission and muscle contraction. The modulation of these channels by small molecules is a key mechanism for many therapeutic agents. A thorough review of existing research reveals a lack of direct evidence for this compound acting as a modulator of ion channels. There are no published studies that specifically investigate its binding to or functional alteration of any ion channel subtypes.
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to binding small, lipophilic molecules. These receptors are involved in a wide array of physiological processes. Currently, there is no direct scientific literature available that documents this compound functioning as a ligand for any nuclear receptors. Research has not yet explored its potential to bind to the ligand-binding domains of these intracellular receptors and modulate their activity.
Protein-Protein Interaction Modulation by this compound
This compound and its derivatives are well-documented as inhibitors of a specific class of enzymes known as serine proteases. This interaction represents a key pharmacological mechanism, modulating the activity of these enzymes by interfering with their substrate binding and catalytic function. Serine proteases are characterized by a highly reactive serine residue in their active site and are involved in numerous physiological and pathological processes.
The primary mode of action for guanidinobenzamide-based inhibitors is their ability to act as substrate analogs, binding with high affinity to the enzyme's active site. The positively charged guanidinium group of this compound mimics the side chains of natural substrates like arginine and lysine, allowing it to fit into the S1 specificity pocket of trypsin-like serine proteases. This binding competitively inhibits the enzyme from processing its natural substrates.
Key research findings on the interaction of guanidinobenzamide derivatives with serine proteases are summarized below:
Urokinase-type Plasminogen Activator (uPA): Derivatives of (4-aminomethyl)phenylguanidine have been developed as highly selective, nonpeptidic inhibitors of uPA, an enzyme implicated in tumor metastasis. X-ray crystallography has revealed that the phenylguanidine moiety inserts into the S1 pocket of uPA. This binding sterically displaces the catalytic residues Ser-195 and His-57, thereby inhibiting the enzyme's activity.
Trypsin: Guanidinophenylalanine and guanidinophenylglycine derivatives have been shown to interact with trypsin and related enzymes. These compounds act as substrates and competitive inhibitors, with their affinity and susceptibility to hydrolysis being dependent on their specific stereochemistry and the presence of a β-methylene group.
Thrombin: Esters of guanidinobenzoic acid have been identified as synthetic inhibitors of thrombin, a key enzyme in the blood coagulation cascade.
| Target Enzyme | This compound Derivative | Key Findings | Reference |
|---|---|---|---|
| Urokinase-type Plasminogen Activator (uPA) | N-(1-adamantyl)-N'-(4-guanidinobenzyl)urea | Highly selective, nonpeptidic inhibitor. Phenylguanidine moiety binds to the S1 pocket, displacing catalytic residues. | |
| Trypsin | Ethyl N-benzoyl-p-guanidino-L-phenylalaninate | Acts as a substrate with a specificity constant comparable to natural substrates. | |
| Thrombin | Esters of Guanidinobenzoic Acid | Synthetic inhibitors of the enzyme. |
Nucleic Acid Interactions of this compound
While this compound itself is not extensively studied for its direct interaction with nucleic acids, dicationic and polycationic derivatives containing the guanidinium group have been shown to bind to DNA. The primary mode of this interaction is through binding to the minor groove of the DNA double helix, particularly at AT-rich sequences.
The positively charged guanidinium groups are crucial for this interaction, forming electrostatic interactions and hydrogen bonds with the negatively charged phosphate (B84403) backbone and the atoms on the floor of the minor groove. This binding can stabilize the DNA structure and interfere with the binding of DNA-processing enzymes and transcription factors, forming a potential mechanism of action for antimicrobial and antiparasitic activities.
A study on bisguanidine diphenyl compounds demonstrated a correlation between their antitrypanosomal activity and their DNA binding affinity. This suggests that their mechanism of action, at least in part, involves the formation of a DNA-drug complex.
| Derivative Class | Type of Interaction | Significance | Reference |
|---|---|---|---|
| Bisguanidine diphenyl compounds | DNA minor groove binding | Correlates with antitrypanosomal activity, suggesting a DNA-targeted mechanism. |
Cellular and Subcellular Mechanisms of this compound Action
The cellular uptake and subcellular localization of a compound are critical determinants of its biological activity. The guanidinium group, a key feature of this compound, is known to play a significant role in facilitating the translocation of molecules across cellular membranes. This property is exploited in drug delivery systems and cellular probes.
The proposed mechanisms for the cellular uptake of guanidinium-rich molecules include:
Endocytosis: This is an energy-dependent process where the cell internalizes substances by engulfing them in a vesicle. This can occur through various pathways, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.
Direct Translocation: In some cases, guanidinium-rich compounds may directly penetrate the plasma membrane, a process that is not fully understood but is thought to involve interactions with membrane lipids and proteins.
Research has demonstrated that the guanidinylation of molecules like aminoglycosides dramatically enhances their cellular uptake. For instance, the conversion of the amine groups of neomycin B to guanidine (B92328) groups resulted in a 20-fold increase in its uptake efficiency in HeLa cells. This suggests that the guanidinium group of this compound likely contributes significantly to its ability to enter cells.
Furthermore, polymers functionalized with p-guanidinobenzamide have been used to create delivery vehicles for intracellular protein delivery. These studies highlight the importance of the guanidinobenzamide moiety in interacting with the cell surface and facilitating internalization, leading to the release of cargo into the cytosol.
| Process | Key Feature | Mechanism/Observation | Reference |
|---|---|---|---|
| Cellular Uptake | Guanidinium Group | Enhances cellular uptake, likely through endocytosis and/or direct translocation. Guanidinylation of aminoglycosides increased uptake up to 20-fold. | |
| Intracellular Delivery | p-Guanidinobenzamide Functionalization | Used on polymer scaffolds to facilitate the delivery of proteins into the cytosol of cells. |
Signal Transduction Pathway Modulation
This compound and its derivatives are recognized for their ability to interact with various components of cellular signal transduction pathways, including receptors and enzymes. The guanidinium group, being protonated at physiological pH, plays a crucial role in these molecular interactions, which often involve electrostatic attraction, hydrogen bonding, and other non-covalent forces. google.comd-nb.info
Derivatives of guanidinobenzamide have been identified as modulators of several receptor types. For instance, specific guanidinobenzamide structures are described as antagonists for the melanocortin-4 receptor (MC4R), a G-protein-coupled receptor (GPCR) involved in metabolic regulation. google.comgoogle.com.gh Other related compounds have been developed as binding partners for 5-HT₅ receptors, another class of GPCRs implicated in neuropsychiatric functions. google.com The interaction with these receptors can competitively inhibit the binding of endogenous ligands, thereby modulating downstream signaling cascades. google.comwikipedia.org Furthermore, certain N-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4-guanidinobenzamide derivatives have been cited in the context of activating the WNT signaling pathway, which is critical for cellular development and proliferation. google.com
In addition to receptor modulation, enzyme inhibition is another key mechanism. The binding of an inhibitor to an enzyme can prevent the normal substrate from accessing the active site, thereby blocking the catalytic reaction. wikipedia.orglibretexts.org Studies on related benzamidine compounds, which share structural similarities, have shown competitive inhibition of serine proteases like human tissue kallikrein. nih.gov This suggests that this compound could interact with the active sites of specific enzymes. Indeed, derivatives have been designed as inhibitors for targets like Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial enzyme in the life cycle of the malaria parasite. nih.gov
Table 1: Examples of Signal Transduction Targets Modulated by Guanidinobenzamide Derivatives
| Target Class | Specific Target | Observed Effect/Role of Derivative | Reference |
|---|---|---|---|
| G-Protein-Coupled Receptor (GPCR) | Melanocortin-4 Receptor (MC4R) | Antagonist | google.com |
| G-Protein-Coupled Receptor (GPCR) | 5-HT₅ Receptor | Binding Partner / Ligand | google.com |
| Signaling Pathway Component | WNT Signaling Pathway | Agonist | google.com |
| Enzyme (Serine Protease) | Human Tissue Kallikrein (hK1) | Competitive Inhibitor (by related benzamidines) | nih.gov |
| Enzyme (Reductase) | PfDHFR | Inhibitor | nih.gov |
Cellular Uptake and Efflux Mechanisms
The transport of this compound across cellular membranes is governed by its physicochemical properties, particularly the cationic nature of the guanidinium group. d-nb.info While direct studies on this compound are limited, research on analogous guanidinium-containing compounds provides insight into the likely mechanisms of cellular entry and exit.
Cellular Uptake The addition of a guanidinium group to molecules can enhance their cellular uptake. d-nb.info The internalization of cationic compounds is often an energy-dependent process involving endocytosis. nih.gov This process allows the cell to engulf extracellular substances, trafficking them into intracellular vesicles. nih.govnih.gov Research on various nanoparticles and peptides shows that uptake can be influenced by factors such as concentration and temperature and may proceed through mechanisms like macropinocytosis or clathrin-mediated endocytosis. frontiersin.org For guanidinium-rich structures, the initial interaction is typically with the negatively charged components of the cell membrane, followed by internalization.
Efflux Mechanisms Efflux pumps are cellular transporters that actively extrude a wide array of substances, including metabolic byproducts and xenobiotics, from the cytoplasm. wikipedia.orgfrontiersin.org This process is a critical mechanism for maintaining cellular homeostasis and can contribute to drug resistance. frontiersin.orgmdpi.com Guanidine is a known substrate for efflux pumps of the Small Multidrug Resistance (SMR) family, which helps prevent the accumulation of potentially toxic intracellular levels of the compound. mdpi.com Therefore, it is plausible that this compound could be recognized and transported by certain bacterial or eukaryotic efflux pumps. Conversely, some guanidine derivatives have been investigated as potential inhibitors of efflux pumps, such as the NorA pump in Staphylococcus aureus, suggesting a dual role where these compounds can be both substrates and modulators of efflux systems. mdpi.com
Table 2: Potential Cellular Transport Mechanisms for this compound
| Transport Type | Mechanism | Description | Relevance | Reference |
|---|---|---|---|---|
| Uptake | Endocytosis | Energy-dependent process where the cell internalizes substances by engulfing them. Cationic molecules often utilize this pathway. | The guanidinium group may facilitate uptake via interaction with the cell membrane, leading to endocytic internalization. | nih.gov |
| Efflux | SMR-type Efflux Pump | Active transport system that extrudes toxic compounds from the cell. | Guanidine is a known substrate; this compound may be actively removed from cells by these pumps to maintain homeostasis. | mdpi.com |
| Efflux Modulation | Efflux Pump Inhibition | The compound binds to and inhibits the function of an efflux pump, potentially increasing intracellular concentration of other drugs. | Guanidine derivatives have been studied as inhibitors of pumps like NorA in bacteria. | mdpi.com |
Subcellular Localization Studies of this compound
The specific subcellular location where a compound accumulates determines its biological activity. For this compound, its ultimate destination within the cell dictates its interaction with molecular targets. While direct visualization studies of this compound are not widely reported, its potential localization can be inferred from its known interactions and the localization of its targets.
Given that derivatives of guanidinobenzamide bind to cell surface receptors like MC4R and 5-HT₅, a primary site of action is the plasma membrane. google.comgoogle.com.gh Following cellular uptake, the compound may be distributed to various compartments. For example, studies on dendronized polymers functionalized with p-guanidinobenzamide for protein delivery show that these structures are internalized by cells, suggesting they are present within endosomal or cytosolic compartments. nih.gov
Furthermore, some guanidinium-containing compounds are known to interact with nucleic acids, which would imply localization within the nucleus or mitochondria, both of which contain DNA. scispace.comncats.io Studies of structurally related 4-aminoquinolines have demonstrated that they can accumulate in the mitochondria of parasites and host cells, leading to mitochondrial membrane depolarization and oxidative stress. nih.gov This suggests that the mitochondrial compartment could be a potential site of accumulation and action for this compound, depending on the cell type and metabolic state.
Table 3: Inferred Subcellular Localization and Sites of Action for this compound
| Subcellular Location | Rationale for Localization | Potential Effect | Reference |
|---|---|---|---|
| Plasma Membrane | Location of receptor targets such as MC4R and 5-HT₅. | Modulation of signal transduction pathways originating at the cell surface. | google.com, google.com.gh |
| Cytosol / Endosomes | Internalization via endocytosis is a common pathway for cationic molecules. | Serves as a transit compartment before reaching other organelles or being subject to efflux. | nih.gov, nih.gov |
| Mitochondria | Inferred from the action of related compounds (4-aminoquinolines) that cause mitochondrial dysfunction. | Potential disruption of mitochondrial membrane potential and induction of oxidative stress. | nih.gov |
| Nucleus | Potential for DNA binding, a characteristic of some guanidine-based compounds. | Interaction with nucleic acids; possible modulation of gene expression. | scispace.com |
Structure Activity Relationship Sar and Computational Investigations of 4 Guanidinobenzamide
Systematic Structure-Activity Relationship (SAR) Studies of 4-Guanidinobenzamide Analogues
SAR studies are a cornerstone of drug discovery, providing invaluable insights into how chemical modifications of a lead compound influence its biological activity. For this compound, these studies systematically explore the impact of altering different parts of the molecule, namely the benzamide (B126) ring and the guanidine (B92328) moiety.
Impact of Substituent Effects on the Benzamide Ring System
The benzamide ring of this compound serves as a scaffold that can be modified with various substituents to modulate the compound's physicochemical properties and biological activity. The nature, position, and size of these substituents can significantly influence factors such as binding affinity, selectivity, and pharmacokinetic profile.
Research on substituted benzamides has revealed that polar substituents on the benzamide ring, particularly at the para (4-) and meta (5-) positions, can play a critical role in mediating interactions with biological targets. nih.gov For instance, the introduction of hydrogen-bond donating or accepting groups can lead to enhanced binding affinity. nih.gov The electronic properties of the substituents are also a key determinant of activity. Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing cation-π interactions with the target protein. Conversely, electron-withdrawing groups can decrease the basicity of the amide nitrogen, which may affect its hydrogen bonding capabilities.
The following table summarizes the general effects of substituents on the benzamide ring based on studies of related compounds:
| Substituent Position | Type of Substituent | Potential Impact on Activity |
| Para (4-) | Polar (e.g., -OH, -NH2) | Enhanced binding affinity through hydrogen bonding. |
| Meta (5-) | Polar (e.g., -Cl, -OCH3) | Can influence binding affinity and selectivity. |
| Ortho (2-) | Bulky groups | May introduce steric hindrance, potentially reducing activity. |
Influence of Guanidine Moiety Modifications on Biological Activity
The guanidine group is a key pharmacophoric feature of this compound, primarily due to its ability to exist in a protonated state at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with biological targets. Modifications to this moiety can have a profound impact on the compound's activity.
Studies on guanidine derivatives have shown that the degree of substitution on the guanidine nitrogen atoms is a critical factor. For example, in some contexts, unsubstituted or monosubstituted guanidines are more active than their di- or tri-substituted counterparts. nih.gov The introduction of alkyl groups on the guanidine can affect its basicity and steric profile, which in turn influences its binding interactions. nih.gov
Furthermore, rigidifying the guanidine moiety or replacing it with bioisosteres can also modulate biological activity. While the guanidine group is often considered optimal for strong binding, other functionalities may be tolerated, and in some cases, can lead to compounds with different selectivity profiles. sciety.org For instance, replacing the guanidine group with a piperidine (B6355638) ring has been shown to maintain robust binding affinity in some receptor systems. sciety.org
The table below outlines the influence of modifications to the guanidine moiety:
| Modification | Effect on Guanidine Moiety | Consequence for Biological Activity |
| N-alkylation | Alters basicity and introduces steric bulk. | Can decrease or in some cases increase activity depending on the target. nih.gov |
| Cyclization | Rigidifies the guanidine structure. | May enhance binding to specific targets by reducing conformational flexibility. |
| Bioisosteric replacement | Replaces the guanidine with another functional group (e.g., amidine, piperidine). sciety.org | Can alter the binding mode and selectivity profile. sciety.org |
Stereochemical Considerations in this compound Analogues
While specific studies on the stereochemistry of this compound analogues are not widely available, the principles of stereoisomerism are fundamental in medicinal chemistry. The introduction of chiral centers into this compound analogues can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities, potencies, and metabolic profiles.
Biological systems, being chiral themselves, often interact differently with stereoisomers. One enantiomer may bind to a receptor with high affinity, while the other may have significantly lower affinity or even interact with a different target altogether. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial for understanding the precise structural requirements for activity and for developing safer and more effective drugs.
Pharmacophore Identification for this compound Derivatives
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and to elicit a biological response. Identifying the pharmacophore for this compound derivatives is a key step in designing new analogues with improved properties.
Based on the structure of this compound, a hypothetical pharmacophore model would likely include:
A cationic feature: Represented by the protonated guanidinium (B1211019) group, crucial for ionic interactions.
Hydrogen bond donors and acceptors: The guanidine group and the amide linkage provide multiple sites for hydrogen bonding.
An aromatic ring: The benzamide ring, which can participate in hydrophobic and aromatic interactions.
Computational pharmacophore modeling can be employed to refine this hypothesis. By aligning a set of active this compound analogues and identifying common chemical features, a 3D pharmacophore model can be generated. This model can then be used as a query in virtual screening campaigns to identify novel compounds with the desired biological activity from large chemical databases.
Computational Chemistry Approaches for this compound
Computational chemistry offers powerful tools to investigate the interactions of small molecules like this compound with their biological targets at an atomic level. These methods can provide insights that are often difficult to obtain through experimental techniques alone.
Molecular Docking Simulations with this compound
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking simulations can be used to predict its binding mode within the active site of a target protein.
The process of molecular docking involves several key steps:
Preparation of the Receptor and Ligand: The 3D structures of the target protein and this compound are prepared. This includes adding hydrogen atoms, assigning appropriate charges, and defining the binding site on the receptor.
Conformational Sampling: The docking algorithm explores a wide range of possible conformations and orientations of the ligand within the binding site.
Scoring: A scoring function is used to estimate the binding affinity for each generated pose. The pose with the best score is predicted as the most likely binding mode.
The results of molecular docking can provide valuable information about the key interactions between this compound and its target, such as:
Hydrogen bonds: Identifying specific amino acid residues that form hydrogen bonds with the guanidine or amide groups.
Ionic interactions: Highlighting the role of the protonated guanidinium group in forming salt bridges with negatively charged residues.
Hydrophobic and aromatic interactions: Showing how the benzamide ring fits into hydrophobic pockets or engages in π-π stacking with aromatic residues.
This information can be used to rationalize the observed SAR data and to guide the design of new this compound analogues with improved binding affinities.
Molecular Dynamics Simulations of this compound-Target Complexes
Molecular dynamics (MD) simulations provide powerful insights into the dynamic nature of interactions between this compound and its biological targets at an atomic level. These computational methods allow for the exploration of conformational changes, binding pathways, and the energetics of complex formation over time, complementing static structural data.
A significant body of MD simulation research has focused on the interaction of benzamidine (B55565), a close structural analog of this compound, with the serine protease trypsin. These studies serve as an excellent proxy for understanding the behavior of this compound in similar environments. For instance, extensive MD simulations have been used to reconstruct the complete binding process of benzamidine to trypsin. nih.gov These simulations revealed a complex binding mechanism involving multiple metastable intermediate states rather than a simple direct diffusion into the binding pocket. The ligand was observed to initially interact with the protein surface and then "roll" into the active site. nih.gov
Key interactions stabilizing the this compound-trypsin complex, inferred from simulations of analogous systems, include strong electrostatic interactions and hydrogen bonds. The positively charged guanidinium group of this compound is crucial for its binding affinity, forming a key salt bridge with the carboxylate side chain of Asp189 in the S1 specificity pocket of trypsin. researchgate.netplos.org Water molecules within the binding pocket have also been shown to play a critical role in mediating the interactions between the ligand and the protein. nih.gov
Enhanced sampling techniques in MD, such as accelerated MD (aMD) and metadynamics, have been employed to overcome the timescale limitations of conventional MD and explore larger conformational landscapes and rarer events like ligand binding and unbinding. nih.govlew.ro These methods have been instrumental in calculating binding free energies and dissecting the kinetic pathways of ligand association and dissociation. For the trypsin-benzamidine complex, the calculated standard free energy of binding (ΔG°) was found to be in close agreement with experimental values, demonstrating the predictive power of these simulation techniques. nih.govlew.ro
Table 1: Key Interacting Residues and Interaction Types in Trypsin-Benzamidine Complex from MD Simulations
| Interacting Residue | Interaction Type | Role in Binding |
| Asp189 | Salt Bridge, Hydrogen Bond | Primary determinant of specificity and affinity in the S1 pocket |
| Gly216 | Hydrogen Bond | Backbone interaction stabilizing the ligand |
| Ser190 | Hydrogen Bond | Side-chain interaction with the guanidinium group |
| Trp215 | Hydrophobic Interaction | Contributes to the stability of the complex |
| Gln192 | Hydrophobic Interaction | Shapes the binding pocket and interacts with the ligand |
Quantum Mechanical (QM) Calculations for this compound Electronic Properties
Quantum mechanical (QM) calculations are employed to investigate the electronic structure and properties of this compound with high accuracy. These methods, based on the principles of quantum mechanics, can elucidate properties such as charge distribution, molecular orbital energies, and electrostatic potential, which are fundamental to understanding its reactivity and intermolecular interactions.
Methods like Density Functional Theory (DFT) are commonly used to calculate the electron density distribution of molecules. tu-braunschweig.de For this compound, such calculations would reveal the localization of electron density and the partial charges on each atom. The guanidinium group is expected to have a significant positive charge, delocalized across the nitrogen atoms due to resonance, which is a key feature of its ability to act as a strong hydrogen bond donor and engage in electrostatic interactions. The benzamide portion, with its aromatic ring and carbonyl group, will exhibit a more complex distribution of electron density, influencing its stacking and hydrogen bonding capabilities.
Time-dependent DFT (TD-DFT) can be utilized to study the electronic excited states of this compound, providing insights into its spectroscopic properties, such as UV-Vis absorption spectra. nih.gov Understanding the nature of the electronic transitions can be valuable in developing assays or probes based on this scaffold.
QM calculations are also essential for parameterizing molecular mechanics force fields used in MD simulations. researchgate.net By calculating properties like bond stretching and angle bending force constants, and atomic charges at a high level of theory, more accurate and reliable MD simulations can be performed. The combination of QM and molecular mechanics (QM/MM) methods allows for the study of a small, critical region of a system (like the ligand and the active site) with high-accuracy QM, while the larger environment (the rest of the protein and solvent) is treated with computationally less expensive MM methods. This approach provides a balance between accuracy and computational feasibility for studying enzymatic reactions or detailed binding events.
Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Characteristic | Implication for Molecular Interactions |
| Partial Charge on Guanidinium Group | Highly Positive | Strong electrostatic interactions and hydrogen bond donation |
| Electron Density on Aromatic Ring | π-electron cloud | Potential for π-π stacking interactions with aromatic residues |
| Highest Occupied Molecular Orbital (HOMO) | Localized on the aromatic ring and amide | Site of potential oxidation |
| Lowest Unoccupied Molecular Orbital (LUMO) | Distributed across the guanidinium group | Site of potential reduction |
| Molecular Electrostatic Potential | Negative potential around the carbonyl oxygen | Hydrogen bond acceptor site |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound analogues, QSAR studies can identify the key physicochemical properties and structural features that govern their inhibitory potency against a particular target.
In a typical QSAR study, a set of this compound derivatives with known biological activities (e.g., IC50 values) is used. A variety of molecular descriptors are then calculated for each analogue. These descriptors can be categorized into different types, such as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, partial charges). nih.gov
Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then employed to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov A robust QSAR model should not only have good statistical significance and a high correlation coefficient (r²) for the training set but also possess good predictive power for an external test set of compounds not used in model development. researchgate.net
For instance, a hypothetical QSAR model for a series of this compound analogues might reveal that increased hydrophobicity at a certain position on the phenyl ring and the presence of a hydrogen bond donor at another position are positively correlated with inhibitory activity. Such a model provides valuable insights into the structure-activity relationship and can guide the design of new, more potent analogues.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D arrangement of the molecules. researchgate.netfrontiersin.org These methods generate contour maps that visualize the regions in space where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. These maps are highly intuitive for medicinal chemists to guide structural modifications.
Table 3: Example of Descriptors and Their Potential Impact in a QSAR Model for this compound Analogues
| Descriptor Class | Example Descriptor | Potential Correlation with Activity | Rationale |
| Electronic | Partial charge on the guanidinium group | Positive | Enhanced electrostatic interaction with a negatively charged active site residue |
| Steric | Molar refractivity of a substituent | Negative | Steric hindrance in a confined binding pocket |
| Hydrophobic | LogP (Partition coefficient) | Positive | Improved membrane permeability or hydrophobic interactions in the active site |
| Topological | Wiener Index | Varies | Relates to molecular branching and compactness, which can influence binding |
De Novo Design Principles Informed by this compound Scaffold
The this compound scaffold serves as an excellent starting point for de novo drug design, a computational approach to generate novel molecular structures with desired biological activities. nih.govnih.gov This can be approached through two main strategies: scaffold hopping and fragment-based design.
In scaffold hopping, the core this compound structure is replaced with other chemical moieties that maintain the crucial pharmacophoric features, namely the cationic guanidinium group and the aromatic ring, in a similar spatial arrangement. This can lead to the discovery of novel intellectual property and compounds with improved properties such as solubility or metabolic stability.
Computational algorithms for de novo design can build molecules atom-by-atom or by combining a pre-defined set of molecular fragments within the constraints of a target's binding site. researchgate.net These algorithms are often coupled with scoring functions that estimate the binding affinity of the newly generated molecules. The this compound scaffold provides a validated starting point, ensuring that the designed molecules retain the key interactions necessary for activity while exploring new chemical space.
Table 4: De Novo Design Strategies Utilizing the this compound Scaffold
| Design Strategy | Principle | Example Application | Desired Outcome |
| Scaffold Hopping | Replace the benzamide core with a bioisostere | Substitute the phenyl ring with a different heterocyclic ring system | Novel chemotypes with potentially improved ADME properties |
| Fragment Growing | Start with the guanidinium fragment and computationally add atoms/groups | Extend from the guanidinium group to explore interactions in a neighboring pocket | Increased binding affinity and selectivity |
| Fragment Linking | Connect two independently identified fragments that bind to adjacent sites | Link the guanidinium fragment to another fragment binding in a nearby subsite | High-affinity ligands with optimized interactions across multiple pockets |
| Fragment Merging | Combine the structural features of this compound with another known inhibitor | Fuse the benzamide ring with a ring system from another inhibitor class | Hybrid molecules with potentially dual modes of action or enhanced potency |
Advanced Analytical Methodologies for 4 Guanidinobenzamide Research
Spectroscopic Techniques for 4-Guanidinobenzamide Characterization and Interaction Studies
Spectroscopic methods are indispensable for the detailed characterization of this compound and for investigating the dynamics of its binding to biological macromolecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.gov In the context of this compound, NMR studies, including 1H and 13C NMR, provide direct insight into the compound's carbon skeleton and the spatial arrangement of its atoms. bhu.ac.in By analyzing chemical shifts and coupling constants, researchers can deduce the preferred conformation of this compound. researchgate.netnetlify.app
Furthermore, NMR is instrumental in studying binding interactions. When this compound binds to a target protein, changes in the NMR spectrum, such as shifts in the resonance peaks of the ligand or the protein, can be observed. nih.gov These changes provide information about the binding interface and the conformational changes that may occur upon complex formation. frontiersin.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between atoms of this compound and its binding partner, offering detailed structural information about the complex. chemrxiv.org
Table 1: Representative 1H NMR Chemical Shifts for Aromatic Protons in a Substituted Benzamide (B126) Derivative.
| Proton | Chemical Shift (ppm) |
| H-2, H-6 (ortho to C=O) | 7.8 - 8.2 |
| H-3, H-5 (meta to C=O) | 7.4 - 7.6 |
Mass Spectrometry (MS) Applications in Complex Biological Matrices
Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification and quantification of molecules in complex mixtures, such as biological samples. azolifesciences.comnih.gov For this compound research, MS is crucial for confirming the compound's molecular weight and for analyzing its presence in biological fluids like plasma or urine. rsc.orgresearchgate.net The technique involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z). agnopharma.com
The fragmentation pattern of this compound in the mass spectrometer provides structural information, aiding in its unambiguous identification. researchgate.netresearchgate.netlibretexts.orglibretexts.org When coupled with separation techniques like liquid chromatography, MS (LC-MS) becomes a powerful tool for quantitative analysis in complex biological matrices. agnopharma.com This is particularly important in preclinical studies to understand the pharmacokinetic profile of the compound.
Table 2: Common Fragmentation Ions of a Benzamide Derivative in Mass Spectrometry.
| Fragment | Description |
| [M+H]+ | Protonated molecular ion |
| [M-NH2]+ | Loss of the amide group |
| [C7H5O]+ | Benzoyl cation |
Fluorescence Spectroscopy for Ligand-Target Binding Kinetics
Fluorescence spectroscopy is a sensitive technique used to study the binding of a ligand to a target molecule, often a protein. numberanalytics.comnih.gov This method can be employed to determine binding constants, stoichiometry, and the kinetics of the interaction. photophysics.comedinst.com The intrinsic fluorescence of proteins, typically from tryptophan residues, can be monitored. photophysics.com When this compound binds to a protein, it may cause a change in the local environment of these fluorescent residues, leading to a change in fluorescence intensity or wavelength, a phenomenon known as fluorescence quenching. nih.govmdpi.comrsc.orgresearchgate.netnih.gov
By titrating the protein with increasing concentrations of this compound and measuring the corresponding fluorescence changes, a binding curve can be generated. From this curve, the dissociation constant (Kd), a measure of binding affinity, can be calculated. Time-resolved fluorescence measurements can further provide insights into the kinetics of the binding process, including the association (kon) and dissociation (koff) rate constants. nih.gov
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques that provide detailed quantitative information about molecular interactions. rpi.eduxantec.comnih.govlabmanager.combiorxiv.org
Surface Plasmon Resonance (SPR) is a label-free, real-time technique for measuring the kinetics and affinity of molecular interactions. unsw.edu.auharvard.edu In a typical SPR experiment involving this compound, a target protein is immobilized on a sensor surface. harvard.edu A solution containing this compound is then flowed over the surface, and the binding is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU). harvard.edunicoyalife.com From the resulting sensorgram, the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) can be determined. affiniteinstruments.comsprpages.nl
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. labmanager.combiorxiv.org In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein. The heat change associated with each injection is measured, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the entropy change (ΔS) and Gibbs free energy change (ΔG) can also be calculated, providing a complete thermodynamic profile of the binding process.
Table 3: Thermodynamic and Kinetic Parameters Obtainable from SPR and ITC.
| Parameter | Technique | Description |
| KD (Equilibrium Dissociation Constant) | SPR, ITC | Measure of binding affinity |
| ka (Association Rate Constant) | SPR | Rate of complex formation |
| kd (Dissociation Rate Constant) | SPR | Rate of complex decay |
| ΔH (Enthalpy Change) | ITC | Heat released or absorbed upon binding |
| n (Stoichiometry) | ITC | Molar ratio of ligand to protein in the complex |
Chromatographic Techniques for this compound Quantification in Biological Research
Chromatographic methods are essential for the separation and quantification of this compound from complex biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Preclinical Sample Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like this compound in biological matrices such as plasma, urine, and tissue homogenates. agnopharma.comagilexbiolabs.comthermofisher.comchromatographyonline.comnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. agnopharma.com
In a typical LC-MS/MS method, the biological sample undergoes a preparation step, such as protein precipitation or solid-phase extraction, to remove interfering substances. The extracted sample is then injected into the LC system, where this compound is separated from other components on a chromatographic column. pharmanueva.comnih.gov The eluent from the column is then introduced into the mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for this compound, a technique known as Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity for quantification. pharmanueva.com
Method validation is a critical aspect of LC-MS/MS analysis in preclinical research, ensuring the reliability of the data. nih.govresearchgate.netresolian.com Key validation parameters include linearity, accuracy, precision, selectivity, and stability. resolian.com
Table 4: Key Validation Parameters for an LC-MS/MS Bioanalytical Method.
| Parameter | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment in Research Materials
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and stability of this compound in research materials. mtoz-biolabs.comlcms.cz This method is adept at separating, identifying, and quantifying components in a mixture, making it indispensable for ensuring the quality of drug substances and products. lcms.czjapsonline.com
A typical HPLC system for analyzing this compound would involve a stationary phase, such as a C18 column, and a mobile phase, which is a solvent mixture that carries the sample through the column. nih.govmdpi.com The separation of this compound from its impurities and degradation products is achieved based on their differential partitioning between the stationary and mobile phases. mtoz-biolabs.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures. mtoz-biolabs.com
For purity assessment, a stability-indicating HPLC method is developed. chromatographyonline.com This involves subjecting the this compound research material to stress conditions such as hydrolysis, oxidation, heat, and light to intentionally induce degradation. japsonline.comnih.gov The HPLC method must then be able to resolve the intact this compound peak from all potential degradation product peaks. chromatographyonline.comchromatographyonline.com The use of a photodiode array (PDA) detector is common as it can provide spectral information across a range of wavelengths, which helps in assessing peak purity. sepscience.commeasurlabs.com If the spectra across a chromatographic peak are consistent, it suggests the peak is pure. However, co-eluting impurities with similar spectral properties can sometimes lead to false negatives. chromatographyonline.com For more definitive purity assessment, liquid chromatography-mass spectrometry (LC-MS) can be used, which distinguishes compounds based on their mass-to-charge ratio. sepscience.com
The stability of this compound in research materials is evaluated by analyzing samples at various time points under specific storage conditions. chromatographyonline.com The concentration of this compound is monitored, and the formation of any degradation products is quantified. japsonline.com This data is crucial for determining the shelf-life and appropriate storage conditions for the research material. The results are often presented in a table summarizing the degradation under different stress conditions.
Table 1: Example of HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Table 2: Illustrative Stability Data for this compound under Stress Conditions
| Stress Condition | Duration | This compound Assay (%) | Total Impurities (%) |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 92.5 | 7.5 |
| Base Hydrolysis (0.1 N NaOH) | 24 hours | 88.2 | 11.8 |
| Oxidative (3% H₂O₂) | 24 hours | 95.1 | 4.9 |
| Thermal (80°C) | 48 hours | 98.6 | 1.4 |
| Photolytic (UV light) | 72 hours | 99.1 | 0.9 |
Electrochemical and Biosensor Applications for this compound Detection
Electrochemical methods and biosensors offer promising avenues for the rapid and sensitive detection of this compound. These techniques are based on converting a biological or chemical recognition event into a measurable electrical signal. nih.govnih.gov
Electrochemical Sensors: These sensors typically involve modifying an electrode surface with a material that facilitates the electrochemical oxidation or reduction of the target analyte. up.ac.za For the detection of this compound, a glassy carbon electrode (GCE) could be modified with nanomaterials like graphene oxide or metallic nanoparticles to enhance its catalytic activity and sensitivity. mdpi.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used to investigate the electrochemical behavior of the analyte and for its quantification. mdpi.commdpi.com The sensor's performance is optimized by studying parameters like pH and accumulation time. mdpi.com A well-designed electrochemical sensor can offer a wide linear detection range and a low limit of detection (LOD). mdpi.comnih.gov
Biosensors: Biosensors integrate a biological recognition element, such as an enzyme, antibody, or nucleic acid, with a transducer to provide a highly specific and sensitive detection system. nih.govbmglabtech.com For this compound, a potential biosensor could be developed based on the inhibition of a specific enzyme by the compound. The degree of enzyme inhibition would be proportional to the concentration of this compound and could be measured electrochemically. researchgate.net Another approach could involve the use of aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets. An aptamer with high affinity and specificity for this compound could be immobilized on an electrode surface to create a highly selective biosensor. nih.gov
The development of these sensors often involves a multi-step process, from the synthesis and characterization of the sensing materials to the optimization of the detection conditions and validation with real samples. mdpi.comnih.gov
Table 3: Comparison of Potential Electrochemical and Biosensor Platforms for this compound Detection
| Sensor Type | Recognition Element | Transduction Method | Potential Advantages |
| Electrochemical Sensor | Modified Electrode Surface (e.g., Nanomaterials) | Voltammetry, Amperometry | High sensitivity, wide linear range, cost-effective. mdpi.comnih.gov |
| Enzyme-Based Biosensor | Enzyme inhibited by this compound | Electrochemical | High specificity, potential for real-time monitoring. |
| Aptamer-Based Biosensor | This compound-specific aptamer | Electrochemical, Optical | High selectivity and affinity, ease of synthesis and modification. nih.gov |
Microscopy-Based Techniques for Subcellular Localization of this compound
Microscopy-based techniques are powerful tools for visualizing the distribution of molecules within cells, providing crucial insights into their mechanism of action. frontiersin.orgkjmr.com.pk To study the subcellular localization of this compound, fluorescence microscopy is the most common approach. kjmr.com.pkfrontiersin.org This requires labeling the compound with a fluorescent probe, or using a fluorescently-tagged antibody that specifically binds to it.
The process typically involves introducing the fluorescently labeled this compound to living or fixed cells. frontiersin.orgnih.gov Advanced microscopy techniques, such as confocal laser scanning microscopy (CLSM) or light-sheet fluorescence microscopy (LSFM), can then be used to obtain high-resolution, three-dimensional images of the cells. frontiersin.org These techniques minimize out-of-focus light, resulting in sharper images and allowing for the precise localization of the fluorescent signal within different cellular compartments, such as the nucleus, mitochondria, or lysosomes. frontiersin.orgfrontiersin.org
The choice of fluorescent probe is critical and should possess properties like high quantum yield, photostability, and low cytotoxicity. frontiersin.org Near-infrared (NIR) fluorescent probes are often preferred for in vivo imaging due to their deeper tissue penetration and reduced background fluorescence. mdpi.com The development of reaction-based probes that exhibit a fluorescent response upon specific interaction with a target can enhance the selectivity of detection. nih.gov
The analysis of the microscopy images often involves co-localization studies, where the cells are also stained with fluorescent markers specific to certain organelles. kjmr.com.pkfrontiersin.org By overlaying the images from the this compound probe and the organelle markers, one can determine the specific subcellular structures where the compound accumulates. frontiersin.org Image analysis software can be used to quantify the degree of co-localization.
Table 4: Overview of Microscopy Techniques for Subcellular Localization Studies
| Technique | Principle | Key Advantages for this compound Localization |
| Confocal Laser Scanning Microscopy (CLSM) | Uses a pinhole to reject out-of-focus light, enabling optical sectioning. | High resolution, excellent optical sectioning, 3D imaging capabilities. frontiersin.org |
| Light-Sheet Fluorescence Microscopy (LSFM) | Illuminates a thin plane of the sample, reducing phototoxicity and photobleaching. | Ideal for long-term imaging of living cells and tissues with minimal damage. frontiersin.org |
| Stimulated Raman Scattering (SRS) Microscopy | A label-free imaging technique based on vibrational spectroscopy. | Allows for imaging of molecules without the need for fluorescent labels, avoiding potential artifacts from labeling. mdpi.com |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the energy transfer between two fluorophores in close proximity. | Can be used to study the interaction of this compound with specific cellular proteins in real-time. mdpi.com |
Preclinical Pharmacokinetics and Metabolism of 4 Guanidinobenzamide
Absorption and Distribution Mechanisms in In Vitro and In Vivo Preclinical Models
The absorption and distribution of a drug candidate are fundamental aspects of its pharmacokinetic profile, determining its concentration and duration of action in various parts of the body. nih.gov These characteristics are typically evaluated using a combination of in vitro and in vivo models during preclinical development. frontiersin.org
Membrane Permeability Studies of 4-Guanidinobenzamide
Specific experimental data on the membrane permeability of this compound is not available in the reviewed literature.
Membrane permeability is a critical factor for oral drug absorption and is commonly assessed using in vitro models like the Caco-2 cell permeability assay. medtechbcn.comevotec.com This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium. medtechbcn.comresearchgate.net The rate at which a compound moves from the apical (luminal) side to the basolateral (blood) side provides an apparent permeability coefficient (Papp). bioivt.com A bidirectional assay, measuring transport in both directions (A-B and B-A), can also determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). evotec.commedtechbcn.com An efflux ratio greater than two typically indicates active efflux. evotec.com For compounds affected by active transport, intrinsic permeability can be estimated by using a cocktail of chemical inhibitors against major efflux transporters. nih.gov
Tissue Distribution Profiles in Animal Models
Detailed in vivo tissue distribution studies specifically for this compound have not been identified in the public domain.
Preclinical tissue distribution studies are essential for understanding where a compound accumulates in the body after administration. frontiersin.orgnih.gov These studies are typically conducted in animal models, such as rats or mice. frontiersin.orgfrontiersin.org Following intravenous or oral administration of the compound, various organs and tissues (e.g., liver, kidney, heart, lung, spleen, brain) are collected at different time points. frontiersin.orgfrontiersin.org The concentration of the compound in each tissue is then quantified, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org The results reveal the extent and rate of distribution to different tissues, identify potential target organs for efficacy or toxicity, and determine if the compound can accumulate in specific sites. frontiersin.orgpsu.edu
Blood-Brain Barrier Penetration Studies (Preclinical)
While specific studies on this compound's ability to cross the blood-brain barrier (BBB) are not available, research on similar compounds provides some insight. The BBB is a highly selective barrier that restricts the passage of most drugs from the bloodstream into the central nervous system (CNS). medtechbcn.com
Studies on a class of related molecules—hydrophilic guanidino cations—suggest that they penetrate the BBB primarily through a minor diffusional process, with no significant involvement of saturable, carrier-mediated transport systems. nih.gov For example, the influx clearance of compounds like aminoguanidine (B1677879) and guanidine (B92328) into the rat brain is low and not significantly inhibited by higher concentrations of the same molecules, which is characteristic of passive diffusion rather than active transport. nih.gov This is in contrast to other guanidino compounds like L-arginine, which utilize a specific amino acid transporter to enter the brain. nih.gov Therefore, it can be inferred that a simple, polar compound like this compound would likely exhibit limited penetration into the CNS.
Metabolic Pathways of this compound
Drug metabolism involves the biochemical modification of pharmaceutical substances by the body, primarily by specialized enzymatic systems, to facilitate their elimination. selvita.comnih.gov This process is generally divided into Phase I and Phase II reactions. fiveable.memlsu.ac.in Specific metabolic pathways for this compound have not been characterized in the available literature.
Phase I Metabolic Transformations (e.g., Hydroxylation, N-Dealkylation)
There is no specific information detailing the Phase I metabolic transformations of this compound.
Phase I metabolism typically involves the introduction or unmasking of a functional group (e.g., -OH, -NH2, -SH) on a drug molecule through oxidation, reduction, or hydrolysis. fiveable.memlsu.ac.in These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. wikipedia.orgdynamed.comnih.gov In vitro studies using human liver microsomes (HLMs) or S9 fractions, which contain CYP enzymes, are standard methods to identify potential Phase I metabolites. selvita.comnih.govbioivt.com By incubating the compound with these subcellular fractions and analyzing the resulting mixture with mass spectrometry, metabolites formed via processes like hydroxylation or N-dealkylation can be identified. nih.gov
Phase II Metabolic Conjugations (e.g., Glucuronidation, Sulfation)
No studies detailing the Phase II metabolic conjugation of this compound were found.
Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule, such as glucuronic acid, sulfate, or glutathione. abdn.ac.uk These reactions significantly increase the water solubility of the compound, promoting its excretion. abdn.ac.uk Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is one of the most common Phase II pathways. fiveable.mewikipedia.org The guanidino group or other suitable functional groups on the this compound molecule or its Phase I metabolites could potentially undergo N-glucuronidation. hyphadiscovery.com In vitro assays using human liver hepatocytes or S9 fractions, which contain both Phase I and Phase II enzymes, are used to investigate these pathways. selvita.comnih.gov
Note: Due to the absence of specific quantitative preclinical data for this compound in the reviewed scientific literature, data tables could not be generated.
Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450, UGT)
The metabolism of xenobiotics, including therapeutic compounds, is a critical determinant of their pharmacokinetic profile and pharmacological activity. This process is broadly categorized into Phase I and Phase II reactions, which are catalyzed by a variety of enzyme systems. While specific in vivo metabolic studies on this compound are not extensively documented in publicly available literature, its chemical structure, featuring a benzamide (B126) and a guanidino group, suggests potential involvement of key metabolic enzyme systems, primarily Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT).
Cytochrome P450 (CYP) Enzymes:
The Cytochrome P450 superfamily of enzymes is a major player in Phase I metabolism, primarily catalyzing oxidative reactions that introduce or expose functional groups on a substrate, making it more polar and susceptible to Phase II conjugation. uomus.edu.iq For a compound like this compound, several CYP-mediated reactions could theoretically occur on the benzamide portion.
Amide functionalities are known to be susceptible to oxidative transformations by CYP enzymes. uomus.edu.iq Potential metabolic pathways for the benzamide moiety of this compound could include:
Hydroxylation of the aromatic ring: CYP enzymes can introduce a hydroxyl group onto the benzene (B151609) ring, creating a phenolic metabolite.
N-dealkylation (if applicable): While this compound itself is a primary amide, derivatives with N-alkyl substituents would be susceptible to N-dealkylation, a common CYP-mediated reaction. open.ac.uk
Oxidative cleavage of the amide bond: Some amides can undergo oxidative cleavage, leading to the formation of a carboxylic acid and an amine. nih.gov In the case of N-ethylbenzamide, metabolism in rats has been shown to involve hydrolysis to ethylamine (B1201723) and benzoic acid. nih.gov
It is important to note that the guanidino group, being highly basic, may influence the interaction of the molecule with the active sites of CYP enzymes. The specific CYP isoforms that might be involved in the metabolism of this compound have not been identified. However, major drug-metabolizing CYPs such as CYP3A4, CYP2D6, and members of the CYP2C family are often implicated in the metabolism of a wide array of xenobiotics. tandfonline.com For instance, CYP3A4 has been shown to be the principal catalyst for the conversion of a cyano group to an amide in the metabolism of pinacidil. acs.org
UDP-Glucuronosyltransferase (UGT) Enzymes:
UGT enzymes are central to Phase II metabolism, catalyzing the conjugation of glucuronic acid to a substrate. This process, known as glucuronidation, significantly increases the water solubility of the compound, facilitating its excretion. nih.gov Functional groups such as hydroxyls, amines, and carboxylic acids are common sites for UGT-mediated conjugation.
Given the structure of this compound, and considering potential Phase I metabolites, several sites could be susceptible to glucuronidation:
Guanidino group: The nitrogen atoms of the guanidino group could potentially undergo N-glucuronidation. UGT enzymes, particularly from the UGT1A and UGT2B subfamilies, are known to catalyze the glucuronidation of aromatic amines. nih.govresearchgate.net
Amide nitrogen: The amide nitrogen itself could be a site for glucuronidation. oup.com
Hydroxylated metabolites: If Phase I metabolism results in the formation of a hydroxylated metabolite (e.g., on the aromatic ring), this new hydroxyl group would be a prime target for O-glucuronidation.
The table below summarizes the potential metabolic reactions for this compound based on its functional groups and general knowledge of drug metabolism.
| Enzyme System | Functional Group | Potential Metabolic Reaction | Potential Metabolite |
| Cytochrome P450 | Aromatic Ring | Aromatic Hydroxylation | Hydroxy-4-guanidinobenzamide |
| Cytochrome P450 | Amide Bond | Hydrolysis/Oxidative Cleavage | 4-Guanidinobenzoic acid + Ammonia |
| UGT | Guanidino Group | N-Glucuronidation | This compound-N-glucuronide |
| UGT | Amide Nitrogen | N-Glucuronidation | This compound-amide-N-glucuronide |
| UGT | Hydroxyl Group (from Phase I) | O-Glucuronidation | Hydroxy-4-guanidinobenzamide-O-glucuronide |
It must be reiterated that these are hypothetical pathways based on the chemical structure of this compound and established principles of drug metabolism. Preclinical studies with radiolabeled this compound and analysis of metabolites in plasma, urine, and feces of animal models would be necessary to definitively identify the enzymes and metabolic pathways involved.
Excretion Mechanisms of this compound in Preclinical Models
The excretion of a drug and its metabolites is the final step in its elimination from the body. The primary routes of excretion are renal (via urine) and hepatic (via bile and feces). The physicochemical properties of a compound, particularly its water solubility, largely determine its predominant excretion pathway.
Due to the highly polar and basic nature of the guanidino group, it is anticipated that this compound and its potential metabolites would be primarily excreted through the renal route. The guanidino group is protonated at physiological pH, rendering the molecule highly water-soluble.
Renal Excretion:
Renal excretion is a composite of three processes: glomerular filtration, active tubular secretion, and passive tubular reabsorption.
Glomerular Filtration: Small molecules that are not bound to plasma proteins are freely filtered from the blood into the urine. The extent of protein binding of this compound would be a key determinant of its filtration rate.
Active Tubular Secretion: The kidneys possess various transporters that can actively secrete drugs and metabolites from the blood into the renal tubules. Given its cationic nature at physiological pH, this compound could be a substrate for organic cation transporters (OCTs) in the kidney, which would enhance its renal clearance.
Passive Tubular Reabsorption: As water is reabsorbed from the renal tubules, the concentration of the drug in the tubular fluid increases. Lipophilic, un-ionized compounds can then passively diffuse back into the bloodstream. However, due to the high polarity and charged state of this compound, passive reabsorption is expected to be minimal, thus favoring its retention in the urine and subsequent excretion.
Studies on related benzamide compounds, such as N-ethylbenzamide, have shown that its metabolites, including hippuric acid, are excreted in the urine. nih.gov
Hepatic and Biliary Excretion:
While renal excretion is likely the major pathway, some degree of hepatic excretion cannot be ruled out, particularly for less polar metabolites that might be formed. The liver can transport compounds and their metabolites into the bile, which is then eliminated in the feces. This route is more common for larger, more lipophilic compounds and their glucuronide conjugates. If this compound undergoes significant glucuronidation, these conjugates could be substrates for biliary transporters.
Definitive determination of the excretion routes and mechanisms for this compound would require preclinical studies involving the administration of a radiolabeled version of the compound to animal models and subsequent analysis of urine, feces, and bile to quantify the parent compound and its metabolites.
Advanced Research Applications and Methodological Integrations of 4 Guanidinobenzamide
4-Guanidinobenzamide as a Chemical Probe for Target Identification and Validation
This compound serves as a valuable chemical probe in the intricate process of drug discovery, specifically in target identification and validation. Chemical probes are small molecules designed to interact with specific protein targets, enabling researchers to study their biological functions. nih.govopentargets.org The utility of these probes lies in their potency and selectivity, which allow for the modulation of protein function in a concentration and time-dependent manner. opentargets.org This approach complements genetic methods like RNAi and CRISPR, which typically lead to the depletion of the target protein. opentargets.org
The process of target identification involves pinpointing the molecular entities directly involved in a disease mechanism. technologynetworks.com Following identification, target validation confirms that modulating the target will likely have a therapeutic effect. technologynetworks.com this compound, by interacting with specific targets, can help elucidate their roles in disease pathways. The use of such probes is a critical early step to avoid costly failures in later clinical stages. technologynetworks.com
The effectiveness of a chemical probe is often assessed by its ability to engage its target within a cellular environment. nih.gov A well-characterized probe, like this compound, when used in phenotypic screens, can help identify novel therapeutic candidates. nuvisan.com The subsequent identification of the direct molecular target is crucial for guiding structure-activity relationship (SAR) studies and rational drug design. nuvisan.com Computational methods, such as molecular docking, can further predict the interactions between the probe and its target, providing insights into binding affinities. technologynetworks.com
Below is a table summarizing the key attributes of an ideal chemical probe applicable to compounds like this compound:
| Attribute | Description | Relevance to this compound |
| Potency | The concentration required to produce a desired biological effect. | A potent probe allows for the use of lower concentrations, minimizing off-target effects. |
| Selectivity | The ability to interact with a specific target over others. | High selectivity ensures that the observed biological effects are due to the modulation of the intended target. |
| Cell Permeability | The capacity to cross the cell membrane to reach intracellular targets. | Essential for studying the function of intracellular proteins in their native environment. |
| Mechanism of Action | The specific molecular interaction through which the probe exerts its effect. | Understanding the mechanism is crucial for interpreting experimental results and for further drug development. |
| Inactive Control | A structurally similar molecule that lacks the specific activity of the probe. | Used as a negative control to confirm that the observed effects are target-specific. nih.gov |
Integration of this compound in Biosensing Technologies
The integration of this compound and its derivatives into biosensing technologies holds promise for the development of novel diagnostic and monitoring tools. Biosensors are analytical devices that combine a biological recognition element with a transducer to detect specific analytes and convert the detection into a measurable signal. hummink.com The unique chemical properties of the guanidinium (B1211019) group in this compound can be exploited for specific molecular recognition events.
Recent advancements in biosensor technology have focused on enhancing sensitivity, selectivity, and miniaturization. hummink.comfrontiersin.org Nanoscale technologies, in particular, have enabled the development of biosensors with unprecedented sensitivity, capable of detecting minute quantities of biological or chemical compounds. hummink.com The functionalization of nanomaterials with molecules like this compound can create highly specific recognition surfaces.
Different types of biosensors where this compound could be integrated include:
Electrochemical Biosensors: These devices measure changes in electrical properties resulting from the interaction between the bioreceptor and the target analyte. The guanidinium group can participate in specific binding events that alter the electrochemical environment.
Optical Biosensors: These sensors detect changes in optical properties, such as fluorescence or surface plasmon resonance, upon analyte binding. mdpi.com this compound could be part of a recognition layer that induces a detectable optical change.
Piezoelectric Biosensors: These biosensors measure changes in mass on the sensor surface. The binding of a target molecule to immobilized this compound derivatives would alter the resonance frequency of the piezoelectric crystal.
The table below outlines potential applications of this compound in different biosensing platforms:
| Biosensor Platform | Potential Role of this compound | Target Analytes |
| Electrochemical | As a recognition element for specific anions or biomolecules. | Anions, proteins, nucleic acids. |
| Optical (e.g., SPR) | As a ligand immobilized on the sensor surface to capture target molecules. | Proteins, enzymes. |
| Nanoparticle-based | As a surface functionalization agent to enhance selectivity and binding affinity. | Biomarkers, pathogens. |
The development of such biosensors could have significant implications for medical diagnostics, environmental monitoring, and food safety. hummink.comnih.gov
Conjugation Strategies for this compound in Targeted Research Delivery Systems
The conjugation of this compound to various carrier molecules is a key strategy in the development of targeted delivery systems for research purposes. Conjugation involves covalently linking the molecule to a larger entity, such as a polymer, nanoparticle, or antibody, to enhance its delivery to specific cells or tissues. nih.govfrontiersin.org The guanidinium group of this compound is known to facilitate cellular uptake, making it an attractive moiety for this purpose.
Several conjugation strategies can be employed, depending on the nature of the carrier and the desired application. frontiersin.org Common methods include:
Amide Coupling: This involves reacting the carboxylic acid group of a carrier with the amine group of a modified this compound derivative.
Click Chemistry: This refers to a class of biocompatible reactions that are rapid and high-yielding, often used to link molecules together.
Thiol-Maleimide Chemistry: This strategy involves the reaction between a thiol group on one molecule and a maleimide (B117702) group on another. frontiersin.org
Research has shown that polymers functionalized with terminal p-guanidinobenzamide moieties can be used for protein delivery into cells. researchgate.net These "denpols" (dendronized polymers) can encapsulate proteins and facilitate their transport across the cell membrane. researchgate.net
The table below summarizes various conjugation strategies and their potential applications with this compound:
| Conjugation Strategy | Carrier Molecule | Potential Application |
| Amide Coupling | Polymers, Peptides | Intracellular delivery of therapeutic agents or imaging probes. |
| Click Chemistry | Nanoparticles, Liposomes | Targeted drug delivery to specific cell types. nih.gov |
| Thiol-Maleimide Chemistry | Antibodies, Proteins | Development of antibody-drug conjugates for targeted therapy research. |
| Post-insertion Functionalization | Liposomes | Modification of pre-formed liposomes with this compound for enhanced cellular uptake. researchgate.net |
These targeted delivery systems are instrumental in preclinical research, allowing for the localized release of therapeutic or diagnostic agents and minimizing off-target effects. researchgate.net
Radiolabeling of this compound for In Vivo Mechanistic Imaging (Preclinical)
Radiolabeling of this compound allows for its use as a tracer in preclinical in vivo imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). This involves incorporating a radionuclide into the molecule, which then emits radiation that can be detected externally to visualize and quantify the distribution of the compound in a living organism.
The choice of radionuclide depends on the imaging modality and the biological half-life of the molecule being studied. Common radionuclides used in preclinical imaging include:
For PET: Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), Gallium-68 (⁶⁸Ga)
For SPECT: Technetium-99m (⁹⁹mTc), Indium-111 (¹¹¹In)
The radiolabeled this compound can be used to study the in vivo pharmacokinetics and pharmacodynamics of drugs, investigate disease mechanisms, and assess the efficacy of therapeutic interventions. For example, if this compound is known to bind to a specific enzyme that is overexpressed in a tumor, a radiolabeled version could be used to visualize the tumor and monitor its response to treatment.
The development of a radiolabeled probe involves several key steps:
Synthesis of a suitable precursor: A derivative of this compound that can be readily radiolabeled.
Radiolabeling reaction: The incorporation of the radionuclide into the precursor molecule.
Purification and quality control: Ensuring the radiochemical purity and specific activity of the final product.
Preclinical evaluation: In vitro and in vivo studies to confirm the biological activity and imaging properties of the radiolabeled compound.
The following table provides examples of how radiolabeled this compound could be used in preclinical imaging:
| Radionuclide | Imaging Modality | Potential Research Application |
| ¹⁸F | PET | Imaging of enzyme activity in cancer models. |
| ¹¹C | PET | Studying receptor occupancy by a drug candidate. |
| ⁹⁹mTc | SPECT | Assessing the biodistribution of a targeted delivery system. |
| ⁶⁸Ga | PET | Imaging of specific cell surface markers. |
Application of this compound in Combinatorial Chemistry and Library Design
This compound can serve as a valuable building block in combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. jetir.orgiipseries.org This approach has significantly accelerated the drug discovery process by providing a diverse pool of compounds for high-throughput screening. numberanalytics.comescholarship.org
In the context of library design, this compound can be incorporated as a scaffold or a side chain to introduce the guanidinium group, which is known to be involved in various biological recognition processes. The synthesis of a combinatorial library typically involves a series of repetitive chemical reactions where different building blocks are systematically combined. jetir.org
Key aspects of using this compound in combinatorial chemistry include:
Scaffold-based design: Using the this compound core structure and modifying it with various substituents to create a library of analogs.
Building block approach: Incorporating this compound as one of the building blocks in the synthesis of a larger, more complex library of compounds.
Solid-phase synthesis: A common technique in combinatorial chemistry where molecules are synthesized on a solid support, such as a resin bead, which simplifies the purification process. jetir.org
The resulting libraries can then be screened against a variety of biological targets to identify "hit" compounds with desired activities. Computational tools are often used in conjunction with combinatorial synthesis to design "virtual libraries" and prioritize compounds for actual synthesis, making the process more efficient. escholarship.org
The table below illustrates the role of this compound in the combinatorial chemistry workflow:
| Step | Description | Role of this compound |
| Library Design | Planning the synthesis of a diverse set of compounds. | Can be used as a key structural motif or building block. |
| Synthesis | The chemical reactions used to create the library. | Incorporated into the library members through various chemical reactions. |
| Screening | Testing the library members for biological activity. | The guanidinium group can mediate interactions with biological targets. |
| Hit Identification | Identifying the most active compounds in the library. | Compounds containing the this compound moiety may emerge as hits. |
Biomimetic and Supramolecular Chemistry Involving this compound
The fields of biomimetic and supramolecular chemistry draw inspiration from biological systems to create novel functional materials and systems. ethernet.edu.etresearchgate.net this compound, with its ability to form strong, directional hydrogen bonds through its guanidinium group, is a valuable component in the design of such systems.
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. rsc.orguclouvain.be The guanidinium group is particularly adept at binding to carboxylates and phosphates, which are common functional groups in biological molecules. This makes this compound an excellent candidate for creating synthetic receptors that can recognize and bind to specific biomolecules.
Biomimetic chemistry aims to mimic biological processes and structures. ethernet.edu.et For example, self-assembling systems based on this compound derivatives could be designed to mimic the formation of biological membranes or fibrous structures. These systems can have applications in drug delivery, tissue engineering, and catalysis. nih.gov
Examples of how this compound can be used in these fields include:
Self-Assembling Hydrogels: The directional hydrogen bonding of the guanidinium group can drive the self-assembly of small molecules into extended networks, forming hydrogels that can encapsulate cells or drugs. nih.gov
Molecular Recognition: Synthetic receptors containing the this compound moiety can be designed to selectively bind to biologically important anions, such as ATP or DNA.
Dynamic Combinatorial Chemistry: In this extension of combinatorial chemistry, the library members are in equilibrium, and the addition of a biological target can shift the equilibrium towards the best-binding compound. rsc.org The reversible nature of the non-covalent interactions involving the guanidinium group makes it suitable for this approach.
The table below highlights the key concepts and potential applications of this compound in biomimetic and supramolecular chemistry:
| Concept | Description | Application of this compound |
| Molecular Self-Assembly | The spontaneous organization of molecules into ordered structures. ethernet.edu.et | Driving the formation of supramolecular polymers, gels, and vesicles. |
| Host-Guest Chemistry | The study of complexes formed between a host molecule and a guest molecule. uclouvain.be | As a host for anionic guest molecules. |
| Biomimetic Catalysis | The design of synthetic catalysts that mimic the function of enzymes. | As a component of a catalytic site that utilizes hydrogen bonding. |
| Supramolecular Drug Delivery | The use of self-assembled systems to deliver therapeutic agents. nih.gov | Forming part of a hydrogel or nanoparticle-based delivery vehicle. |
Future Directions and Emerging Research Avenues for 4 Guanidinobenzamide
Exploration of Novel Biological Targets and Pathophysiological Roles
Research into 4-Guanidinobenzamide has historically focused on certain biological targets, particularly serine proteases. Future research can expand this scope to identify novel proteins, enzymes, or pathways with which this compound might interact. This could involve high-throughput screening assays, computational modeling, and phenotypic screens to uncover previously unrecognized binding partners or functional effects.
Furthermore, exploring the potential roles of this compound in a wider range of pathophysiological processes is a key future direction. While some applications are known, investigations into its involvement or potential therapeutic utility in other diseases, such as various inflammatory conditions, neurological disorders, or metabolic syndromes, could reveal new avenues. For instance, guanidine-containing compounds have been explored for their activity against various biological targets, including those involved in obesity and parasitic infections nih.govcsic.esgoogle.com. Specifically, melanocortin-4 receptor (MC4-R), a seven-transmembrane receptor, has been identified as a target for rational drug design for the treatment of obesity, and guanidine (B92328) compounds have been mentioned in the context of melanocortin-4 receptor agonists google.com.
Identifying novel biological targets and understanding the precise molecular interactions of this compound within complex biological systems will be crucial. This could involve advanced techniques like target deconvolution studies and the use of genetically modified models to validate potential new roles.
Development of Next-Generation Synthetic Methodologies
The efficient and sustainable synthesis of this compound and its derivatives is fundamental to its research and potential application. Future efforts in synthetic chemistry can focus on developing next-generation methodologies that offer advantages over existing routes. This includes exploring more environmentally friendly processes, such as those utilizing milder reaction conditions, renewable reagents, or reduced solvent usage.
Novel synthetic strategies could also aim to improve reaction yields, reduce purification steps, and enable the scalable production of this compound and its analogues. asianpubs.orgresearchgate.net Techniques like flow chemistry, mechanochemistry, or biocatalysis could be explored for their potential to provide more efficient and sustainable synthesis routes. Research into new synthetic routes for related guanidine-containing compounds provides insights into potential approaches that could be adapted for this compound. csic.esnih.gov
Developing efficient synthetic methods is particularly important for creating libraries of this compound derivatives with structural variations to explore structure-activity relationships and identify compounds with enhanced properties, such as improved target affinity or selectivity.
Integration of this compound Research with Systems Biology and Omics Approaches
Understanding the effects of this compound within the context of entire biological systems requires the integration of research with systems biology and various omics approaches. nih.govbrjac.com.brmdpi.com Future research can leverage techniques such as transcriptomics, proteomics, metabolomics, and lipidomics to gain a holistic view of how cells, tissues, or organisms respond to this compound exposure. brjac.com.brnih.gov
By analyzing large-scale datasets generated from omics experiments, researchers can identify global changes in gene expression, protein levels, or metabolic pathways influenced by this compound. brjac.com.brnih.govnih.gov This can help to elucidate complex mechanisms of action, identify off-target effects, and discover biomarkers of response or exposure. nih.gov
Computational systems biology approaches, including network analysis and mathematical modeling, can be used to integrate data from different omics layers and build predictive models of this compound's effects. nih.govbrjac.com.brmdpi.comnih.govfrontiersin.org This integrated approach can provide deeper insights into the compound's biological activities than traditional reductionist methods. nih.govbrjac.com.br
Applications in Advanced Materials Science and Nanobiotechnology
The unique chemical structure of this compound, particularly the presence of the guanidine group which can be protonated, suggests potential applications in advanced materials science and nanobiotechnology. researchgate.neteuropa.eu Future research could explore the incorporation of this compound into novel materials with tailored properties.
In materials science, this compound or its derivatives could be used in the development of functional materials, such as polymers, hydrogels, or surface coatings, with properties like enhanced adhesion, antimicrobial activity, or specific binding capabilities. europa.euumu.sestrath.ac.ukoatext.commpie.de
In nanobiotechnology, this compound could play a role in the design of drug delivery systems, particularly those involving nanoparticles or dendrimers. researchgate.netresearchgate.net The guanidine group can facilitate interactions with biological membranes or enhance cellular uptake, potentially improving the delivery efficiency of therapeutic agents. researchgate.netresearchgate.net Research has explored the use of dendronized polymers functionalized with p-guanidinobenzamide for intracellular protein delivery, demonstrating the potential of this approach in nanobiotechnology applications. researchgate.netresearchgate.net
Further research is needed to understand the interactions of this compound-modified materials with biological systems and to evaluate their safety and efficacy for various applications.
Addressing Specificity and Selectivity Challenges in this compound Design
A key challenge in developing compounds with therapeutic potential is achieving high specificity and selectivity for intended biological targets, minimizing off-target effects. Future research on this compound should focus on strategies to improve its specificity and selectivity.
This could involve rational design approaches based on structural information of target proteins, utilizing techniques like structure-based drug design and computational chemistry to design derivatives with improved binding profiles. nih.govescholarship.org Exploring different substituents on the benzamide (B126) ring or modifications to the guanidine group could lead to compounds with altered target interactions. escholarship.org
Furthermore, targeted delivery strategies could be employed to concentrate this compound at specific sites in the body, reducing systemic exposure and potential off-target effects. This could involve conjugating this compound to targeting ligands or encapsulating it in nanoparticles that selectively accumulate in diseased tissues.
Understanding the subtle differences in binding sites of related biological targets is crucial for designing selective this compound derivatives. escholarship.org
Opportunities for Collaborative and Interdisciplinary Research
Advancing the understanding and application of this compound necessitates collaborative and interdisciplinary research efforts. tec.mxnordforsk.orgnih.govdiva-portal.orggu.se Future directions should emphasize fostering collaborations between chemists, biologists, pharmacologists, materials scientists, engineers, and clinicians.
Chemists can contribute to the synthesis of novel this compound derivatives and the development of new synthetic methodologies. Biologists and pharmacologists can investigate the biological activities, mechanisms of action, and potential therapeutic applications. Materials scientists and engineers can explore the integration of this compound into advanced materials and drug delivery systems. Clinicians can provide insights into unmet medical needs and facilitate the translation of research findings into clinical applications.
Interdisciplinary research projects can address complex questions that cannot be answered within a single discipline. nordforsk.orgdiva-portal.org For example, a collaborative project could involve the synthesis of this compound-loaded nanoparticles (chemistry, materials science), evaluation of their cellular uptake and biological effects (biology, pharmacology), and assessment of their potential in a disease model (biology, medicine). researchgate.netresearchgate.net
Conclusion and Broader Implications of 4 Guanidinobenzamide Research
Summary of Key Research Insights on 4-Guanidinobenzamide
Research on this compound has primarily focused on its potent inhibitory activity against serine proteases, a critical class of enzymes involved in a multitude of physiological and pathological processes. wikipedia.org The key to its inhibitory action lies in the strategic placement of the guanidinium (B1211019) group on the benzamide (B126) scaffold. This positively charged group mimics the side chains of natural substrates like arginine and lysine (B10760008), allowing it to bind with high affinity to the negatively charged specificity pocket of serine proteases such as trypsin. isnff-jfb.com
The core findings from numerous investigations highlight:
Mechanism of Inhibition: this compound acts as a competitive inhibitor of serine proteases. isnff-jfb.com Its guanidinium group forms strong ionic and hydrogen bonds within the S1 pocket of enzymes like trypsin, effectively blocking the active site and preventing substrate hydrolysis. isnff-jfb.comsigmaaldrich.com
Structural Importance: The benzamide portion of the molecule provides a rigid framework that correctly orients the guanidinium group for optimal interaction with the enzyme's active site. This structural simplicity has made it an ideal model for studying enzyme-inhibitor interactions.
Synthetic Accessibility: The straightforward synthesis of this compound and its derivatives has facilitated extensive structure-activity relationship (SAR) studies. These studies have been instrumental in elucidating the specific structural requirements for potent and selective inhibition of various serine proteases.
Table 1: Inhibitory Activity of this compound and Related Compounds against Serine Proteases This table is representative of typical findings in the field and is for illustrative purposes. Actual values can vary based on experimental conditions.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Notes |
|---|---|---|---|
| This compound | Trypsin | ~10 µM | Serves as a foundational scaffold for inhibitor design. |
| 4-Amidinobenzamide | Trypsin | ~20 µM | Demonstrates the importance of the guanidinium group for higher affinity. |
| Benzamide | Trypsin | >1 mM | Lacks the key positively charged group, resulting in very weak inhibition. |
Outlook for this compound in Chemical Biology and Medicinal Chemistry
The future of this compound research is bright, with promising applications in both chemical biology and medicinal chemistry. In chemical biology, it continues to be a valuable tool for probing the function and regulation of serine proteases. nih.govrsc.org Its derivatives can be functionalized with fluorescent tags or biotin (B1667282) labels to create chemical probes for identifying and visualizing active proteases in complex biological samples.
In medicinal chemistry, this compound serves as a crucial starting point and structural template for the design of novel therapeutic agents. benthamscience.comdatabridgemarketresearch.com While the parent compound itself may lack the desired selectivity and pharmacokinetic properties for clinical use, it provides a validated scaffold that can be elaborated upon. Current and future research directions include:
Developing Selective Inhibitors: By modifying the benzamide core and exploring different linkers and substituents, medicinal chemists aim to develop inhibitors that are highly selective for specific serine proteases implicated in diseases such as cancer, inflammation, and cardiovascular disorders. mdpi.comrsc.org
Prodrug Strategies: To overcome potential issues with bioavailability and cell permeability, researchers are exploring prodrug approaches where the active this compound moiety is released only at the target site.
Antimicrobial Applications: Derivatives of this compound have shown promise as antimicrobial agents, suggesting that this scaffold could be adapted to target microbial enzymes. researchgate.netresearchgate.net
Long-Term Scientific Impact of this compound Investigations
The long-term scientific impact of research on this compound is multifaceted and profound. arxiv.orgsquarespace.comresearchhub.com The foundational studies on this compound have significantly contributed to the establishment of key principles in enzyme inhibition and rational drug design.
The enduring legacy of this compound research includes:
Advancement of Enzyme Kinetics and Mechanism: Investigations into how this compound and its analogs interact with serine proteases have provided textbook examples of competitive inhibition and have helped to refine our understanding of enzyme catalytic mechanisms. nih.gov
Foundation for Drug Discovery Programs: The success of the 4-guanidinobenzoyl moiety in targeting serine proteases has inspired the development of numerous drug candidates. Many successful serine protease inhibitors currently in clinical use or development incorporate a similar basic group to achieve high affinity and selectivity.
A Tool for Basic Research: As a readily available and well-characterized inhibitor, this compound remains a staple in biochemistry and cell biology laboratories for studying protease-dependent pathways. abyntek.com
Q & A
Q. How can researchers integrate computational and experimental data to predict this compound’s mechanism of action?
- Methodological Answer : Combine molecular dynamics simulations (e.g., binding pocket interactions in bacterial enzymes) with transcriptomic profiling (RNA-seq of treated vs. untreated bacteria) to identify disrupted pathways. Validate predictions with enzymatic inhibition assays (e.g., β-lactamase activity) .
Guidance for Data Analysis and Reporting
- Contradictory Data : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .
- Statistical Rigor : For dose-response studies, employ nonlinear regression (e.g., log(inhibitor) vs. response curves) with IC calculations .
- Ethical Reporting : Disclose all synthetic yields, failed experiments, and outlier data to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
